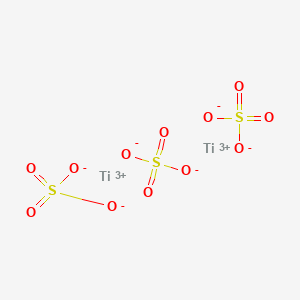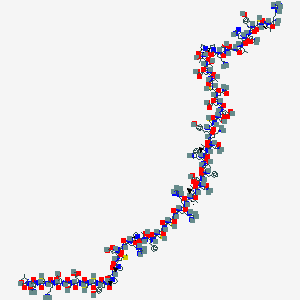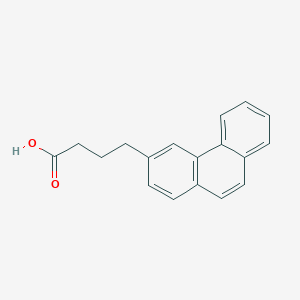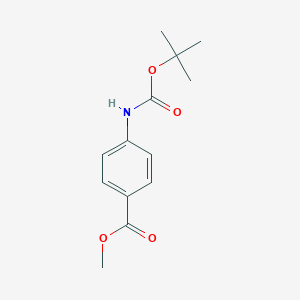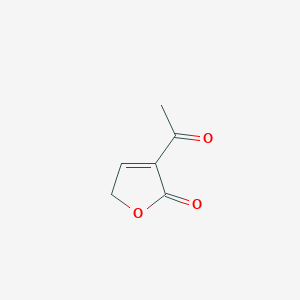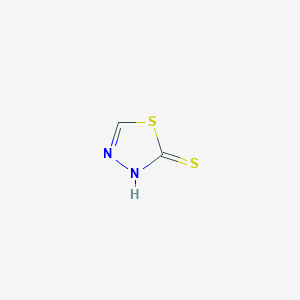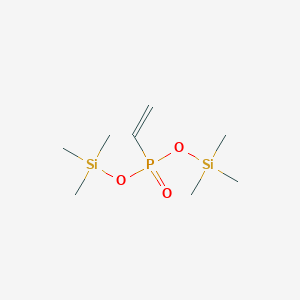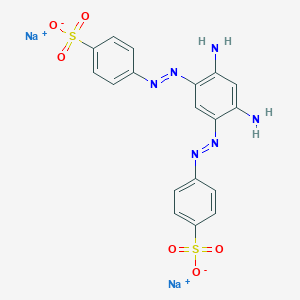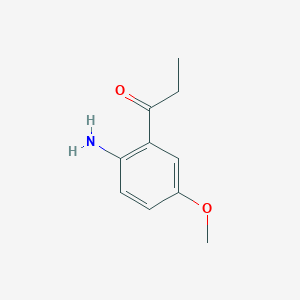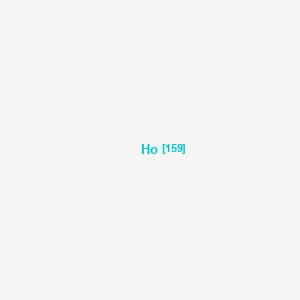
Holmium-159
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium-159 is a radioactive isotope of the element holmium, which is a rare earth metal that belongs to the lanthanide series. Holmium-159 is a beta-emitting radionuclide that has been extensively used in scientific research applications, particularly in the fields of nuclear physics, nuclear medicine, and cancer therapy.
Mecanismo De Acción
The mechanism of action of holmium-159 depends on the specific scientific research application. In neutron capture therapy, holmium-159 absorbs neutrons and emits high-energy gamma radiation, which destroys cancer cells. In radiation synovectomy and brachytherapy, holmium-159 emits beta radiation, which destroys the target cells. In radiolabeling of biomolecules, holmium-159 is attached to the biomolecule of interest and emits gamma radiation, which can be detected and tracked in living organisms.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of holmium-159 depend on the specific scientific research application. In neutron capture therapy, holmium-159 can cause tissue damage and inflammation in the surrounding healthy tissue. In radiation synovectomy and brachytherapy, holmium-159 can cause tissue damage and inflammation at the injection site. In radiolabeling of biomolecules, holmium-159 can alter the behavior and function of the biomolecule of interest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using holmium-159 in lab experiments include its high specific activity, short half-life, and ability to emit both beta and gamma radiation. These properties make it useful for a variety of scientific research applications. However, the limitations of holmium-159 include its high cost, limited availability, and potential for tissue damage and inflammation.
Direcciones Futuras
For holmium-159 research include the development of new neutron capture therapy agents, the optimization of radiation synovectomy and brachytherapy protocols, and the development of new radiolabeling techniques for biomolecules. Additionally, the use of holmium-159 in combination with other therapeutic agents may enhance its efficacy and reduce its potential side effects.
Métodos De Síntesis
Holmium-159 can be produced through the neutron activation of natural holmium-165 or holmium oxide targets in a nuclear reactor. The resulting holmium-159 isotope has a half-life of 18.6 hours and decays by beta emission to stable thulium-159.
Aplicaciones Científicas De Investigación
Holmium-159 has numerous scientific research applications, including neutron capture therapy, radiation synovectomy, brachytherapy, and radiolabeling of biomolecules. Neutron capture therapy involves the use of holmium-159 as a neutron capture agent to selectively destroy cancer cells. Radiation synovectomy is a medical procedure that involves the injection of holmium-159 into the joints to treat inflammation and pain caused by rheumatoid arthritis. Brachytherapy is a type of radiation therapy that involves the placement of holmium-159 seeds directly into the tumor to destroy cancer cells. Radiolabeling of biomolecules involves the use of holmium-159 as a tracer to study the behavior of biological molecules in living organisms.
Propiedades
Número CAS |
15750-02-4 |
|---|---|
Nombre del producto |
Holmium-159 |
Fórmula molecular |
Ho |
Peso molecular |
158.92772 g/mol |
Nombre IUPAC |
holmium-159 |
InChI |
InChI=1S/Ho/i1-6 |
Clave InChI |
KJZYNXUDTRRSPN-VENIDDJXSA-N |
SMILES isomérico |
[159Ho] |
SMILES |
[Ho] |
SMILES canónico |
[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
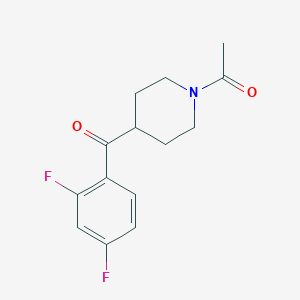
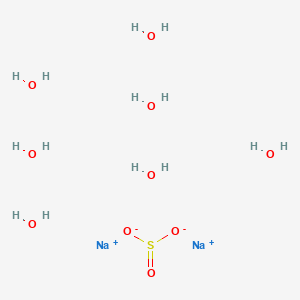
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
